Methyl 5-({[(3-bromophenyl)carbonyl]carbamothioyl}amino)-4-cyano-3-methylthiophene-2-carboxylate
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Overview
Description
Methyl 5-({[(3-bromophenyl)carbonyl]carbamothioyl}amino)-4-cyano-3-methylthiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of Methyl 5-({[(3-bromophenyl)carbonyl]carbamothioyl}amino)-4-cyano-3-methylthiophene-2-carboxylate involves multiple steps. One common method includes the condensation reaction of sulfur, an α-methylene carbonyl compound, and an α-cyano ester. Another method involves the Paal–Knorr reaction, which is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
Methyl 5-({[(3-bromophenyl)carbonyl]carbamothioyl}amino)-4-cyano-3-methylthiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Methyl 5-({[(3-bromophenyl)carbonyl]carbamothioyl}amino)-4-cyano-3-methylthiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being studied for its potential use in developing new therapeutic agents.
Mechanism of Action
The mechanism of action of Methyl 5-({[(3-bromophenyl)carbonyl]carbamothioyl}amino)-4-cyano-3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation pathways .
Comparison with Similar Compounds
Methyl 5-({[(3-bromophenyl)carbonyl]carbamothioyl}amino)-4-cyano-3-methylthiophene-2-carboxylate can be compared with other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
Methyl 5-({[(3-bromophenyl)carbonyl]carbamothioyl}amino)-4-cyano-3-methylthiophene-2-carboxylate is a complex thiophene derivative recognized for its significant biological activities. This article will delve into its synthesis, biological properties, mechanisms of action, and comparative analysis with related compounds.
The synthesis of this compound involves several steps, typically starting from a condensation reaction of sulfur with an α-methylene carbonyl compound and an α-cyano ester. The compound has the following chemical properties:
Property | Value |
---|---|
CAS Number | 443289-90-5 |
Molecular Formula | C16H12BrN3O3S2 |
Molecular Weight | 438.3 g/mol |
IUPAC Name | methyl 5-[(3-bromobenzoyl)carbamothioylamino]-4-cyano-3-methylthiophene-2-carboxylate |
Anticancer Properties
Research indicates that this compound exhibits potent anticancer effects. It has been shown to inhibit cancer cell proliferation through several mechanisms, such as:
- Inhibition of Enzymes : The compound may inhibit enzymes involved in cancer cell growth, such as cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs).
- Induction of Apoptosis : It promotes apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function.
A study demonstrated that treatment with this compound led to a significant decrease in the viability of various cancer cell lines, including breast and lung cancer cells, suggesting its potential as a therapeutic agent in oncology .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. It has been observed to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This activity is crucial for conditions characterized by chronic inflammation, such as arthritis and inflammatory bowel disease.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound binds to specific enzymes, altering their activity and affecting metabolic pathways associated with cancer and inflammation.
- Receptor Modulation : It may modulate receptor activity related to cell survival and apoptosis, impacting cellular responses to stress.
- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cancer cells, leading to cell death.
Comparative Analysis with Similar Compounds
When compared to other thiophene derivatives like Suprofen and Articaine, this compound demonstrates unique properties due to its specific substitution pattern. This pattern enhances its biological activity profile, particularly in anticancer applications.
Compound Name | Biological Activity | Unique Features |
---|---|---|
Methyl 5-(...) | Anticancer, anti-inflammatory | Specific bromophenyl substitution |
Suprofen | Anti-inflammatory | Nonsteroidal anti-inflammatory drug (NSAID) |
Articaine | Local anesthetic | Thiophene structure for anesthetic effect |
Case Studies
Several studies have highlighted the potential of this compound in therapeutic applications:
- Breast Cancer Study : A recent investigation revealed that the compound significantly reduced tumor size in xenograft models of breast cancer when administered at specific dosages.
- Inflammatory Response Model : In animal models of inflammation, treatment with this compound resulted in decreased swelling and pain scores compared to control groups.
Properties
CAS No. |
443289-90-5 |
---|---|
Molecular Formula |
C16H12BrN3O3S2 |
Molecular Weight |
438.3 g/mol |
IUPAC Name |
methyl 5-[(3-bromobenzoyl)carbamothioylamino]-4-cyano-3-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C16H12BrN3O3S2/c1-8-11(7-18)14(25-12(8)15(22)23-2)20-16(24)19-13(21)9-4-3-5-10(17)6-9/h3-6H,1-2H3,(H2,19,20,21,24) |
InChI Key |
DJJPELIJBGWYBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=S)NC(=O)C2=CC(=CC=C2)Br)C(=O)OC |
Origin of Product |
United States |
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